4-chloro-N-ethyl-2-iodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-ethyl-2-iodoaniline is an organic compound with the molecular formula C8H9ClIN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, iodine, and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-ethyl-2-iodoaniline typically involves the iodination of 4-chloroaniline followed by N-ethylation. One common method is as follows:
Iodination: 4-chloroaniline is treated with iodine and potassium iodide in the presence of sodium hydrogen carbonate in an aqueous medium.
N-ethylation: The resulting 4-chloro-2-iodoaniline is then subjected to N-ethylation using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-ethyl-2-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmosphere conditions.
Major Products
Substitution: Products include azides, nitriles, and thioureas.
Oxidation: Products include quinones.
Reduction: Products include primary and secondary amines.
Coupling: Products include biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-ethyl-2-iodoaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.
Medicine: The compound is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-chloro-N-ethyl-2-iodoaniline involves its interaction with various molecular targets. The presence of halogen atoms (chlorine and iodine) and the ethyl group on the aniline ring can influence its reactivity and binding affinity to different enzymes and receptors. The compound can act as an electrophile in substitution reactions and as a nucleophile in coupling reactions, thereby participating in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloroaniline: Similar structure but lacks the iodine and ethyl group.
2-iodoaniline: Similar structure but lacks the chlorine and ethyl group.
4-chloro-2-iodoaniline: Similar structure but lacks the ethyl group .
Uniqueness
4-chloro-N-ethyl-2-iodoaniline is unique due to the presence of both chlorine and iodine atoms along with an ethyl group on the aniline ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-N-ethyl-2-iodoaniline involves the introduction of an ethyl group and a chlorine atom onto a 2-iodoaniline molecule.", "Starting Materials": [ "2-iodoaniline", "ethyl chloride", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "copper(I) iodide", "sodium thiosulfate" ], "Reaction": [ "Step 1: Nitration of 2-iodoaniline with sodium nitrite and hydrochloric acid to form 2-iodo-4-nitroaniline", "Step 2: Reduction of 2-iodo-4-nitroaniline with copper(I) iodide to form 2-iodo-4-aminophenol", "Step 3: Ethylation of 2-iodo-4-aminophenol with ethyl chloride and sodium hydroxide to form 4-ethyl-2-iodoaniline", "Step 4: Chlorination of 4-ethyl-2-iodoaniline with chlorine gas to form 4-chloro-N-ethyl-2-iodoaniline", "Step 5: Purification of 4-chloro-N-ethyl-2-iodoaniline using sodium thiosulfate to remove any remaining chlorine gas" ] } | |
CAS-Nummer |
1696563-47-9 |
Molekularformel |
C8H9ClIN |
Molekulargewicht |
281.52 g/mol |
IUPAC-Name |
4-chloro-N-ethyl-2-iodoaniline |
InChI |
InChI=1S/C8H9ClIN/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 |
InChI-Schlüssel |
SGWVHDOVUHPNEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(C=C(C=C1)Cl)I |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.